molecular formula C12H18O3 B8304820 Methyl 1-oxodecahydronaphthalene-2-carboxylate

Methyl 1-oxodecahydronaphthalene-2-carboxylate

Cat. No.: B8304820
M. Wt: 210.27 g/mol
InChI Key: CGPNKKHHWDFMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-oxodecahydronaphthalene-2-carboxylate is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

methyl 1-oxo-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalene-2-carboxylate

InChI

InChI=1S/C12H18O3/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h8-10H,2-7H2,1H3

InChI Key

CGPNKKHHWDFMKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2CCCCC2C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of sodium hydride (4.60 g, 115 mmol) in tetrahydrofuran (20 mL) was treated with dimethyl carbonate (8.29 mL, 99 mmol), heated to reflux under nitrogen, treated dropwise with a solution of octahydronaphthalen-1(2H)-one (Aldrich cat#115063, mixture of trans (major) and cis (minor), 5 g, 32.8 mmol) in tetrahydrofuran (20 mL) over 5 minutes, and heated to reflux overnight. The mixture was cooled, diluted with ether (300 mL) and treated with 1 M hydrochloric acid (150 mL). The layers were separated and the aqueous layer was extracted with ether (2×100 mL). The combined ether layers were washed with brine, dried (magnesium sulfate), filtered and concentrated to provide the desired product that was not purified, but used as is in the next step.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.29 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

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